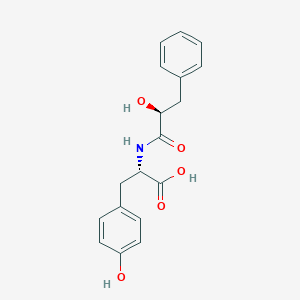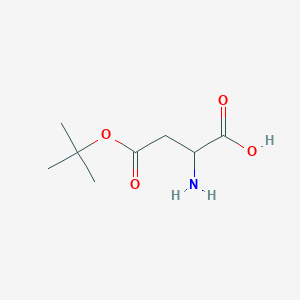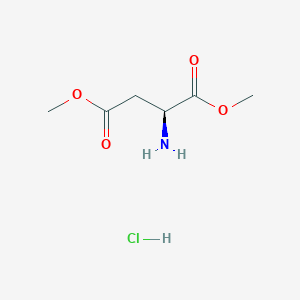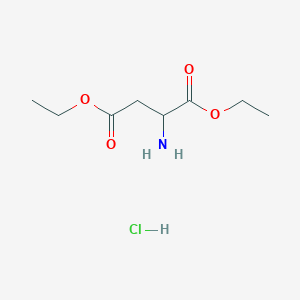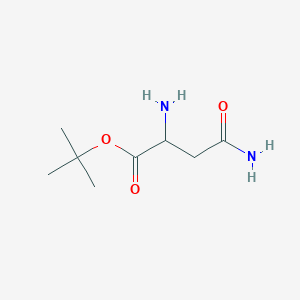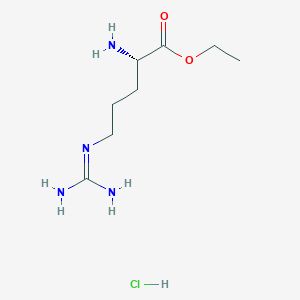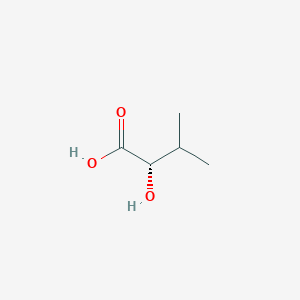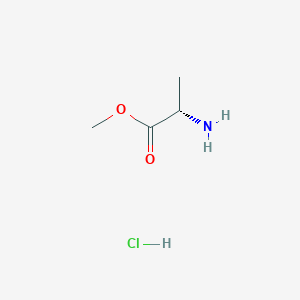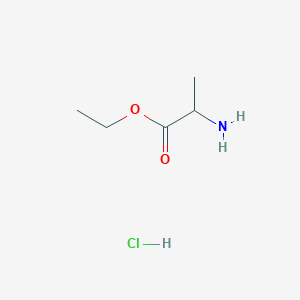
Indole-3-carboxylic acid
Overview
Description
Indole-3-carboxylic acid is a plant metabolite derived from tryptophan. It has been found in Arabidopsis and has diverse biological activities . It induces resistance in Arabidopsis against the plant necrotrophic fungus P. cucumerina when applied as a soil-drenching solution at a concentration of 150 µM prior to infection . It is cytotoxic to A549 human lung and MCF-7 human breast cancer cells and inhibits HIV replication in infected H9 lymphocytes . It has also been used as a precursor in the synthesis of substituted thiadiazoles with anticancer activity .
Synthesis Analysis
A series of novel indole-3-carboxylic acid derivatives have been synthesized as auxin receptor protein TIR1 antagonists . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI . The highest product yields were achieved using tetrazole-1-acetic acid (TZA) as the ligand .Molecular Structure Analysis
The structures of the derivatives of indole-3-carboxylic acid were studied using gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy .Chemical Reactions Analysis
Indole-3-carboxylic acid esters are of interest in the search for new drugs . The ester group can be used to access a wide range of functional derivatives of indole-3-carboxylic acids . The cascade reactions of anilines with methyl perfluoroalk-2-ynoates in the presence of Pd (OAc) 2 lead to indole derivatives with good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of indole-3-carboxylic acid and its derivatives are largely determined by the indole fragment .Scientific Research Applications
Synthetic Methodologies
Indole-3-carboxylic acid is utilized in various synthetic methodologies due to its structural significance in many biologically active compounds. It serves as a key starting material for the synthesis of numerous indole derivatives that have therapeutic potential .
Therapeutic Potential
This compound and its derivatives have shown promise in treating various pathologies, including cancer. The therapeutic potential of Indole-3-carboxylic acid is an area of significant interest due to its biological activities .
Raw Material in Synthesis
As a raw material, Indole-3-carboxylic acid contributes to the synthesis of complex molecules. Its derivatives’ structures have been studied using advanced techniques like gas chromatography and high-resolution mass spectrometry (GC-HRMS) .
Herbicidal Activity
Indole-3-carboxylic acid derivatives have been designed and synthesized to act as antagonists for the auxin receptor protein TIR1, showing herbicidal activity. This application highlights its role in agricultural research .
Novel Synthesis Approaches
Researchers have developed new methods for synthesizing Indole-3-carboxylic acids, such as a one-pot cascade method using isatins and DMSO. This showcases the ongoing innovation in synthetic chemistry involving this compound .
Antibacterial and Antifungal Activity
Dipeptide derivatives containing Indole-3-carboxylic acid have been studied for their interactions with DNA gyrase and lanosterol-14 alpha demethylase, showing potential antibacterial and antifungal activities .
Safety And Hazards
Indole-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAKOBLIOCQGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227886 | |
| Record name | Indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Indole-3-carboxylic acid | |
CAS RN |
771-50-6 | |
| Record name | Indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59711R38B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 °C | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




















Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of indole-3-carboxylic acid?
A1: The molecular formula of indole-3-carboxylic acid is C9H7NO2, and its molecular weight is 161.16 g/mol. []
Q2: What spectroscopic data is available for indole-3-carboxylic acid?
A2: Spectroscopic data for indole-3-carboxylic acid includes:* Mass Spectrometry: m/e (percent relative intensity) 161 (100), 144 (87), 116 (27) []* Nuclear Magnetic Resonance (NMR): δ (DMSO-d6) 7.33 (m, 3H), 8.01 (m, 3H), 11.77 (s, 1H, COOH) []* Infrared (IR) Spectroscopy: (KBr disk) cm-1, 2,500-3,000, 1,740, 1,410, 1,305, 1,230, 1,218, 1,128, 1,105 []* Ultraviolet-Visible (UV-Vis) Spectroscopy: λmax (95% ethanol) nm (ε), 215 (3.12 × 104), 282 (9.95 × 103), 290 (9.47 × 103) []
Q3: How does the presence of halogen atoms affect the crystal structure of indole-3-carboxylic acid?
A3: Studies have shown that halogen atom substitution (F, Cl, Br) at different positions on the indole-3-carboxylic acid molecule significantly impacts its crystal structure. This influence extends to the molecular π⋯π stacking motifs and the types of intermolecular interactions observed. []
Q4: Are there any computational studies on the acidity of indole-3-carboxylic acid?
A4: Yes, ab initio molecular orbital and DFT calculations have been conducted to determine the gas-phase and aqueous phase acidities of indole-3-carboxylic acid. These calculations, coupled with experimental data from Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, demonstrate that indole-3-carboxylic acid acts as an NH acid in the gas phase and an OH acid in aqueous solution. []
Q5: What is the role of indole-3-carboxylic acid in plant defense mechanisms?
A5: Indole-3-carboxylic acid is a key metabolite in the defense response of plants, particularly in cruciferous species like Arabidopsis thaliana. It serves as a precursor for the biosynthesis of various indolic defense metabolites, including the phytoalexin camalexin, and derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). These compounds are produced in response to pathogen attacks and contribute to plant immunity. [, , ]
Q6: How does indole-3-carboxylic acid contribute to callose priming in plants?
A6: Studies using Arabidopsis thaliana have shown that indole-3-carboxylic acid can induce resistance against the fungal pathogen Plectosphaerella cucumerina. This resistance is linked to the priming of callose accumulation, a plant defense mechanism. The process involves an increase in abscisic acid (ABA) levels, activation of starch amylase (BAM1), and enhanced vesicular trafficking, ultimately leading to faster and stronger callose deposition at the infection site. [, ]
Q7: Does indole-3-carboxylic acid have any potential in cancer treatment?
A7: Research suggests that indole-3-carboxylic acid can enhance the anti-cancer potency of doxorubicin in colorectal cancer cells. This effect is mediated by the induction of cellular senescence, a state of permanent growth arrest, leading to inhibited cell proliferation and tumor growth suppression. []
Q8: What are some methods for synthesizing indole-3-carboxylic acid derivatives?
A8: Various methods exist for synthesizing indole-3-carboxylic acid derivatives, including:* From Benzyloxyindoles: This procedure involves converting benzyloxyindoles to their corresponding 1- and 3-carbethoxy derivatives, followed by alkaline hydrolysis and debenzylation to obtain the desired hydroxyindole-3-carboxylic acids. []* Decarboxylation of Indole-3-carboxylic Acids: This method utilizes acidic conditions or basic conditions with a catalyst like K2CO3 or promoter like acetonitrile to remove the carboxyl group from indole-3-carboxylic acids, yielding the corresponding indoles. [, ]* Palladium-Catalyzed Decarboxylative ortho-Amidation: This approach employs a palladium catalyst and isothiocyanates to achieve ortho-amidation of indole-3-carboxylic acids, resulting in the formation of indole-2-amides. This method exploits the deciduous directing group nature of the carboxyl functionality. []* Gold(III)-Catalyzed Decarboxylative C3-Benzylation: This strategy utilizes a gold(III) catalyst and benzylic alcohols to facilitate the decarboxylative coupling of indole-3-carboxylic acids, leading to the formation of 3-benzylindoles. This reaction proceeds efficiently in water, generating CO2 and water as byproducts. []* Prototropic Generation of Dipoles: This method involves reacting imines of (2-aminophenyl)acetic acid under mild conditions to obtain 2-substituted indole-3-carboxylic acids. The cyclisation mechanism is thought to involve a 1,5-dipole. []* Palladium(0)-Catalyzed Intramolecular α-Arylation: This method utilizes a palladium catalyst and potassium phenoxide to promote intramolecular α-arylation of β-(2-iodoanilino) esters, providing a valuable route to indole-3-carboxylic acid ester derivatives. []
Q9: Can indole-3-carboxylic acids act as a directing group in organic synthesis?
A9: Yes, the carboxyl group in indole-3-carboxylic acids can act as a deciduous directing group. This property has been exploited in palladium-catalyzed ortho-amidation reactions, where the carboxyl group directs the reaction to the ortho position and is subsequently removed. []
Q10: How is indole-3-carboxylic acid metabolized in mammals?
A10: In goats and mice, indole-3-carboxylic acid is primarily metabolized through the formation of mono- and dihydroxy-3-methyloxindoles, followed by conjugation with glucuronic acid or sulfate. [] In rats, it is partially excreted unchanged and reduced to indole-3-carboxylic acid, which is then excreted along with its glucuronide. []
Q11: Are there any known drug interactions with indole-3-carboxylic acid?
A11: While specific drug interactions haven't been extensively studied for indole-3-carboxylic acid itself, its structural similarity to other indole derivatives suggests potential interactions with drugs metabolized by cytochrome P450 enzymes. Further research is needed to determine the extent and clinical relevance of such interactions.
Q12: What are the potential biomarkers related to indole-3-carboxylic acid metabolism?
A12: While research on specific biomarkers associated with indole-3-carboxylic acid is ongoing, its role in tryptophan metabolism and involvement in pathways related to plant defense and mammalian detoxification suggests potential biomarkers within these areas. Further investigation could explore the use of indole-3-carboxylic acid levels and its metabolites as potential indicators of disease states or treatment efficacy in both plants and animals.
Q13: Is indole-3-carboxylic acid toxic?
A13: While generally considered safe at low concentrations, comprehensive toxicity data for indole-3-carboxylic acid is limited. Further research is needed to evaluate its potential toxicity, particularly at higher doses and with prolonged exposure.
Q14: How do structural modifications of indole-3-carboxylic acid affect its biological activity?
A14: The biological activity of indole-3-carboxylic acid can be modulated by structural modifications. For instance, introducing a halogen atom at the 6-position increases its herbicidal activity as a potential antagonist of the auxin receptor protein TIR1. [] Additionally, replacing the carboxylic acid with an ester or amide group can significantly alter its interaction with biological targets, as seen in the development of 5-HT4 receptor agonists with potent antinociceptive activity. []
Q15: What analytical methods are commonly employed to detect and quantify indole-3-carboxylic acid?
A15: Several analytical techniques are used to identify and quantify indole-3-carboxylic acid, including:* High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify indole-3-carboxylic acid and its derivatives from complex mixtures. [, ]* Thin-Layer Chromatography (TLC): TLC is a simple and versatile technique for separating and identifying indole-3-carboxylic acid and its metabolites. [, ]* Mass Spectrometry (MS): MS techniques, particularly when coupled with chromatographic methods like HPLC (LC-MS) or gas chromatography (GC-MS), are highly sensitive and specific for identifying and quantifying indole-3-carboxylic acid and its metabolites in various matrices. [, , ]* Electrochemical Methods: Electrochemical techniques, such as differential pulse voltammetry, can be employed for sensitive and selective detection of indole-3-carboxylic acid using modified electrodes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

